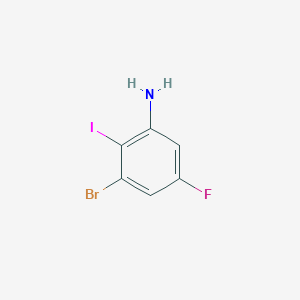

3-Bromo-5-fluoro-2-iodoaniline

描述

3-Bromo-5-fluoro-2-iodoaniline is an aromatic amine with the molecular formula C6H4BrFIN It is a halogenated aniline derivative, characterized by the presence of bromine, fluorine, and iodine atoms on the benzene ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-fluoro-2-iodoaniline typically involves multi-step reactions starting from commercially available aniline derivatives. One common method includes:

Nitration: Aniline is first nitrated to introduce a nitro group.

Reduction: The nitro group is then reduced to an amine group.

Halogenation: Sequential halogenation reactions introduce bromine, fluorine, and iodine atoms at specific positions on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity.

Types of Reactions:

Substitution Reactions: Due to the presence of halogen atoms, this compound can undergo various nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

科学研究应用

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Activity : Studies have demonstrated that 3-Bromo-5-fluoro-2-iodoaniline exhibits significant anticancer properties. For instance, it has been shown to inhibit the growth of various cancer cell lines, including leukemia and solid tumors. The compound's mechanism often involves interference with cellular signaling pathways crucial for tumor growth and survival.

- Antimicrobial Properties : This compound has also been investigated for its antimicrobial activity. Research indicates that it can effectively combat certain bacterial strains, making it a candidate for developing new antibiotics.

2. Organic Synthesis

- Building Block in Synthesis : this compound serves as a key intermediate in synthesizing more complex organic molecules. Its ability to undergo nucleophilic substitution reactions allows chemists to create diverse derivatives that can be tailored for specific applications.

- Coupling Reactions : The compound can participate in coupling reactions to form biaryl structures, which are valuable in pharmaceuticals and materials science.

3. Materials Science

- Dyes and Pigments : The compound is utilized in the production of dyes due to its ability to absorb light at specific wavelengths. This property is particularly useful in creating colored materials for textiles and plastics.

- Polymer Chemistry : Incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for advanced material applications.

Case Studies

作用机制

The mechanism of action of 3-Bromo-5-fluoro-2-iodoaniline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through halogen bonding, hydrogen bonding, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to desired therapeutic effects.

相似化合物的比较

2-Iodoaniline: An aromatic amine with an iodine atom at the ortho position.

3-Bromoaniline: An aniline derivative with a bromine atom at the meta position.

5-Fluoro-2-iodoaniline: An aniline derivative with fluorine and iodine atoms at specific positions.

Uniqueness: 3-Bromo-5-fluoro-2-iodoaniline is unique due to the simultaneous presence of bromine, fluorine, and iodine atoms on the benzene ring. This unique combination of halogens imparts distinct reactivity and properties, making it valuable for specialized applications in organic synthesis and drug development.

生物活性

3-Bromo-5-fluoro-2-iodoaniline is a halogenated aromatic amine with the molecular formula C₆H₄BrFIN. This compound has garnered attention in various fields, particularly for its potential biological activities, including antimicrobial and anticancer properties. The unique combination of bromine, fluorine, and iodine atoms on the benzene ring enhances its reactivity and interaction with biological systems.

The presence of multiple halogens in this compound contributes to its lipophilicity , which can significantly influence its biological interactions. The compound's structure allows for diverse applications in organic synthesis and medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. These interactions may involve:

- Halogen bonding : Enhances binding affinity to biological targets.

- Hydrogen bonding : Facilitates interactions with enzymes and receptors.

- Hydrophobic interactions : Influences membrane permeability and bioavailability.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest efficacy against various bacterial strains, indicating potential use as an antimicrobial agent.

- Anticancer Activity : Investigations into its anticancer properties show promise, particularly in inhibiting tumor growth in specific cancer cell lines .

- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes, which could be beneficial in drug development targeting specific diseases.

Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against common pathogens. The results demonstrated significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism appears to involve the activation of apoptotic pathways and downregulation of anti-apoptotic proteins.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 8.5 |

| HeLa | 7.2 |

Synthesis and Research Applications

The synthesis of this compound can be achieved through various methods, including halogenation reactions involving anilines. Its applications extend beyond biological activity; it serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Bromo-5-fluoro-2-iodoaniline with high regioselectivity?

- Methodological Answer : A stepwise halogenation strategy is recommended. Begin with fluorination of the aniline precursor using a fluorinating agent like Selectfluor® under anhydrous conditions. Subsequent bromination can be achieved via electrophilic substitution using Br₂ in the presence of a Lewis acid (e.g., FeBr₃). Finally, iodination at the ortho position can be performed using iodine monochloride (ICl) in acetic acid. Monitor reaction progress using TLC and GC-MS to ensure intermediate purity .

- Key Considerations : Steric and electronic effects of substituents influence regioselectivity. Computational modeling (e.g., DFT) can predict reactive sites prior to synthesis .

Q. How can impurities in this compound be identified and minimized during purification?

- Methodological Answer : Use column chromatography with a gradient elution system (hexane/ethyl acetate) to separate halogenated byproducts. Confirm purity via HPLC (>98% area) and GC-MS. Recrystallization from ethanol/water (1:3 v/v) at low temperatures (0–5°C) enhances crystal lattice formation, reducing residual solvents .

- Validation : Cross-reference NMR (¹H, ¹³C) and FT-IR spectra with NIST Chemistry WebBook data to confirm structural integrity .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Mass Spectrometry (MS) : Confirm molecular ion peaks (M⁺) and isotopic patterns (Br, I) using high-resolution MS.

- NMR : Use ¹⁹F NMR to resolve fluorine coupling patterns and ¹H-¹³C HSQC for aromatic proton assignments.

- Elemental Analysis : Verify halogen stoichiometry (Br, F, I) with combustion analysis .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Store at 0–6°C in amber vials under inert gas (Ar/N₂) to prevent photodegradation and oxidation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC monitoring. Degradation products (e.g., dehalogenated species) indicate sensitivity to moisture and light .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., melting point discrepancies) be resolved for this compound?

- Methodological Answer : Cross-validate data using orthogonal techniques:

- DSC/TGA : Measure melting points and thermal decomposition profiles.

- X-ray Crystallography : Resolve ambiguities in molecular packing and confirm halogen positions.

- Collaborative Reproducibility : Compare results across independent labs to identify systematic errors .

Q. What strategies mitigate competing side reactions during iodination of bromo-fluoroaniline precursors?

- Methodological Answer :

- Directed Metalation : Use lithium-halogen exchange to direct iodine to the desired position.

- Protecting Groups : Temporarily protect the amine group with Boc or acetyl to reduce nucleophilic interference.

- Kinetic Control : Optimize reaction temperature (−20°C to 0°C) to favor iodine substitution over bromine displacement .

Q. How can computational tools predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Simulate transition states for Suzuki-Miyaura couplings to evaluate activation energies.

- Molecular Dynamics : Model solvent effects (e.g., DMF vs. THF) on reaction kinetics.

- SAR Studies : Correlate Hammett σ values of substituents with reaction yields .

Q. What are the environmental and safety implications of scaling up this compound synthesis?

- Methodological Answer :

属性

IUPAC Name |

3-bromo-5-fluoro-2-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFIN/c7-4-1-3(8)2-5(10)6(4)9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMTDUTPIANOYFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)I)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60598751 | |

| Record name | 3-Bromo-5-fluoro-2-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144580-08-5 | |

| Record name | 3-Bromo-5-fluoro-2-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。